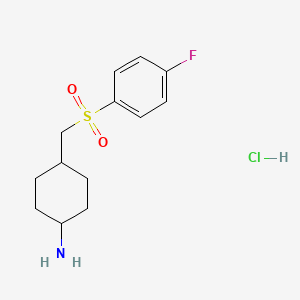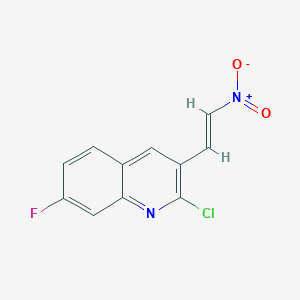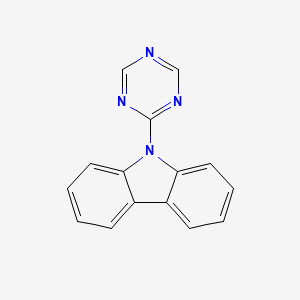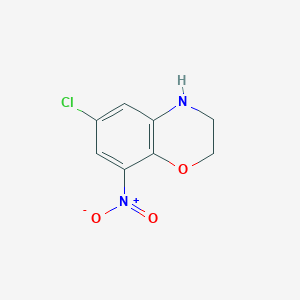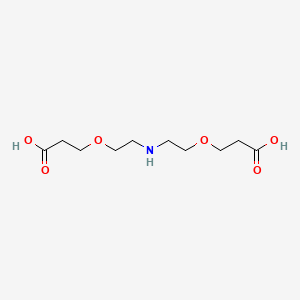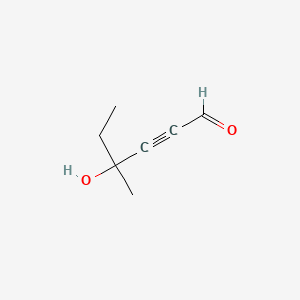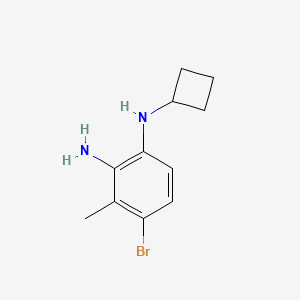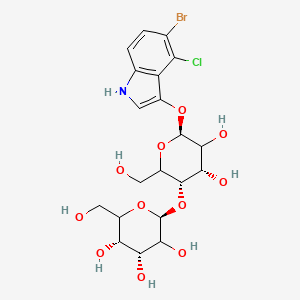
5-Bromo-4-chloro-3-indolyl-|A-D-cellobioside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-chloro-3-indolyl-α-D-cellobioside is a synthetic organic compound widely used in biochemical research. It is a derivative of indole, a heterocyclic aromatic organic compound, and is often employed as a chromogenic substrate in various assays.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl-α-D-cellobioside typically involves the glycosylation of 5-Bromo-4-chloro-3-indolyl with α-D-cellobioside. This reaction is usually carried out under mild acidic conditions to facilitate the formation of the glycosidic bond. The reaction may involve the use of catalysts such as silver triflate or other Lewis acids to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of 5-Bromo-4-chloro-3-indolyl-α-D-cellobioside follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and crystallization.
化学反应分析
Types of Reactions
5-Bromo-4-chloro-3-indolyl-α-D-cellobioside undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield 5-Bromo-4-chloro-3-indolyl and α-D-cellobioside.
Oxidation: The indole moiety can undergo oxidation to form various oxidized derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., β-glucosidase).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydrolysis: 5-Bromo-4-chloro-3-indolyl and α-D-cellobioside.
Oxidation: Various oxidized indole derivatives.
Substitution: Substituted indole derivatives with different functional groups.
科学研究应用
5-Bromo-4-chloro-3-indolyl-α-D-cellobioside is extensively used in scientific research, particularly in the following fields:
Chemistry: As a chromogenic substrate in various assays to detect enzyme activity.
Biology: Used in histochemical studies to visualize enzyme activity in tissues.
Medicine: Employed in diagnostic assays to detect specific enzymes in clinical samples.
Industry: Utilized in the development of biosensors and other analytical devices.
作用机制
The compound acts as a substrate for specific enzymes, such as β-glucosidase. Upon enzymatic cleavage of the glycosidic bond, 5-Bromo-4-chloro-3-indolyl is released, which then undergoes further reactions to produce a colored product. This color change is used as an indicator of enzyme activity.
相似化合物的比较
Similar Compounds
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal): Used as a substrate for β-galactosidase.
5-Bromo-4-chloro-3-indolyl-α-D-mannopyranoside: Used in similar applications but with different enzyme specificity.
Uniqueness
5-Bromo-4-chloro-3-indolyl-α-D-cellobioside is unique due to its specific substrate properties for β-glucosidase, making it particularly useful in assays where this enzyme’s activity needs to be detected and quantified.
属性
分子式 |
C20H25BrClNO11 |
|---|---|
分子量 |
570.8 g/mol |
IUPAC 名称 |
(2S,4R,5S)-2-[(3S,4S,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2/t9?,10?,13-,14-,15+,16?,17?,18-,19-,20+/m1/s1 |
InChI 键 |
TXCDHJGGJYHESA-GVPNRKLTSA-N |
手性 SMILES |
C1=CC(=C(C2=C1NC=C2O[C@H]3C([C@@H]([C@@H](C(O3)CO)O[C@H]4C([C@@H]([C@@H](C(O4)CO)O)O)O)O)O)Cl)Br |
规范 SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



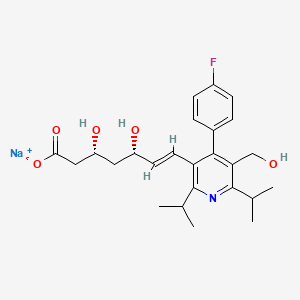
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester](/img/structure/B13726780.png)
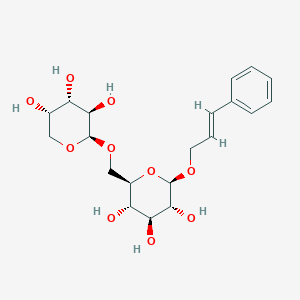

![Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13726786.png)
![2-[2-(2-triethoxysilylethylcarbamoylamino)ethoxy]ethyl N-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]ethyl]carbamate](/img/structure/B13726803.png)
